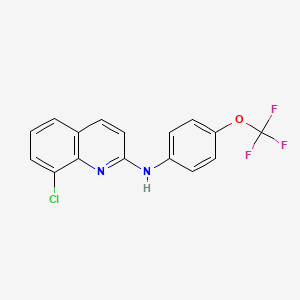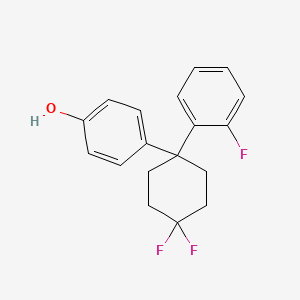
ACY-738
概要
説明
ACY-738は、ヒストン脱アセチル化酵素6(HDAC6)の強力かつ選択的な阻害剤です。ヒストン脱アセチル化酵素6は、タンパク質のアセチル化の調節に重要な役割を果たす酵素であり、遺伝子発現、タンパク質の安定性、細胞シグナル伝達など、さまざまな細胞プロセスに影響を与えます。This compoundは、神経変性疾患、癌、およびタンパク質のアセチル化の調節不全を伴うその他の疾患における潜在的な治療用途について研究されてきました .
科学的研究の応用
ACY-738は、潜在的な治療用途について広く研究されてきました。
神経変性疾患: This compoundは、筋萎縮性側索硬化症(ALS)および多発性硬化症(MS)のモデルにおいて、微小管を安定化し、軸索変性を防ぐことにより有望な結果を示しました
癌: HDAC6阻害剤として、this compoundは、癌細胞の死を誘導し、他の抗癌剤の有効性を高める可能性について調査されています.
疼痛管理: This compoundは、末梢神経損傷および炎症のモデルにおける機械的アロディニアを軽減することに有効性が示されています.
エピジェネティックな調節: この化合物は、遺伝子発現およびクロマチンリモデリングにおけるヒストン脱アセチル化の役割を研究するために研究で使用されています.
作用機序
ACY-738は、ヒストン脱アセチル化酵素6を阻害することによって効果を発揮し、α-チューブリンおよびその他の基質のアセチル化を増加させます。これにより、微小管が安定化し、軸索変性が防止され、遺伝子発現が調節されます。これに関与する分子標的および経路には、ヒストンおよび非ヒストンタンパク質のアセチル化が含まれ、細胞周期の調節、アポトーシス、およびストレス応答などのさまざまな細胞プロセスに影響を与えます .
類似の化合物との比較
類似の化合物
ACY-775: 同様の治療可能性を持つもう1つの選択的HDAC6阻害剤です。
ACY-1215: 現在、癌の臨床試験で試験されている強力なHDAC6阻害剤です。
ACY-257: 神経損傷および炎症のモデルにおいて有効性を示す末梢制限HDAC6阻害剤
This compoundの独自性
This compoundは、血液脳関門を通過する能力がユニークであるため、特に中枢神経系の障害に効果的です。他のヒストン脱アセチル化酵素に対するHDAC6の高い選択性により、オフターゲット効果の可能性が低くなり、治療の可能性が向上します .
生化学分析
Biochemical Properties
ACY-738 selectively inhibits HDAC6, an enzyme that removes acetyl groups from histones and other proteins . The inhibition of HDAC6 by this compound results in increased acetylation of α-tubulin, a component of microtubules . This interaction between this compound and HDAC6 is crucial for the regulation of various biological processes, including gene expression, cell motility, and immune response .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In the context of neurodegenerative diseases, this compound has been reported to slow neuron degeneration by increasing acetylation of α-tubulin . It also influences cell function by impacting cell signaling pathways and gene expression . For instance, this compound has been shown to alter the expression of specific genes associated with mitochondrial bioenergetics and neuroinflammation .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of HDAC6 . By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, which can alter the function, stability, and half-life of individual proteins . This can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, in a mouse model of amyotrophic lateral sclerosis (ALS), chronic treatment with this compound ameliorated the motor phenotype and substantially extended the life span of the mice . This suggests that this compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound have been shown to vary with different dosages in animal models. For example, in a mouse model of multiple sclerosis, treatment with this compound (20 mg/kg) delayed disease onset, reduced disease severity, and increased short-term memory . The beneficial effects of this compound were only observed with lower amounts of disease-inducing reagents .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate histone acetylation. By inhibiting HDAC6, this compound can alter the acetylation status of histones and other proteins, thereby affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its therapeutic effects. This compound is known to cross the blood-brain barrier, which allows it to exert its effects in the central nervous system .
準備方法
合成経路と反応条件
ACY-738の合成には、市販の出発物質から始まる複数のステップが含まれます。主なステップには、ピリミジン環の形成、ヒドロキサム酸部分の導入、およびフェニルシクロプロピル基の付加が含まれます。反応条件は、一般的に有機溶媒、触媒、および特定の温度およびpH条件を使用することを含み、高純度の所望の生成物を得るために行われます .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率、収率、および費用対効果を最適化するために最適化されています。これには、大型反応器、連続フロープロセス、および厳格な品質管理対策を使用し、最終製品の均一性と純度を確保することが含まれます .
化学反応の分析
反応の種類
ACY-738は、主にヒドロキサム酸およびピリミジン誘導体の典型的な反応を起こします。これらには以下が含まれます。
酸化: ヒドロキサム酸部分は、特定の条件下で酸化される可能性があります。
還元: この化合物は、特にピリミジン環で還元反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキサム酸部分の酸化は、ニトロソ化合物の生成につながる可能性があり、ピリミジン環の還元は、ジヒドロピリミジン誘導体の生成につながる可能性があります .
類似化合物との比較
Similar Compounds
ACY-775: Another selective HDAC6 inhibitor with similar therapeutic potential.
ACY-1215: A potent HDAC6 inhibitor currently being tested in clinical trials for cancer.
ACY-257: A peripherally restricted HDAC6 inhibitor with efficacy in models of nerve injury and inflammation
Uniqueness of ACY-738
This compound is unique in its ability to cross the blood-brain barrier, making it particularly effective for central nervous system disorders. Its high selectivity for HDAC6 over other histone deacetylases also reduces the likelihood of off-target effects, enhancing its therapeutic potential .
特性
IUPAC Name |
N-hydroxy-2-[(1-phenylcyclopropyl)amino]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-12(18-20)10-8-15-13(16-9-10)17-14(6-7-14)11-4-2-1-3-5-11/h1-5,8-9,20H,6-7H2,(H,18,19)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIWIMDSZVNYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC3=NC=C(C=N3)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: ACY-738 selectively inhibits HDAC6 [, , , , ]. HDAC6 is a cytoplasmic enzyme responsible for deacetylating proteins like α-tubulin. This compound binds to the catalytic domain of HDAC6, preventing the removal of acetyl groups from lysine residues on its substrates.
A: Inhibition of HDAC6 by this compound leads to increased acetylation of α-tubulin, promoting microtubule stability [, ]. This, in turn, impacts various cellular processes, including intracellular transport, cell migration, and immune signaling [, , , , , ].
A: Research suggests this compound enhances proteasome activity by disrupting the interaction between HDAC6 and HR23B, a substrate-shuttling factor []. This leads to increased MHC class I antigen presentation, thereby promoting the cytotoxic activity of CD8+ T-cells against tumor cells [].
ANone: While this specific information is not provided in the provided abstracts, it can be readily found in chemical databases like PubChem and ChemSpider.
A: Studies in NZB/W F1 mice demonstrated dose-dependent effects of this compound on various SLE parameters. Two different doses were tested, with both showing efficacy in reducing disease markers, indicating a dose-response relationship [].
A: this compound has shown promising results in several preclinical models, including: * Multiple Sclerosis: EAE mice [] * Systemic Lupus Erythematosus: MRL/lpr and NZB/W F1 mice [, , , ] * Amyotrophic Lateral Sclerosis: mSOD1G93A and FUS mice [, ] * Krabbe Disease: Twitcher mice [] * Chronic Lymphocytic Leukemia: euTCL1 mice [, , ] * Glioblastoma: Patient-derived and mouse glioma cells [] * Social Stress: Chronic Social Defeat Stress (CSDS) model in mice []
A: * Multiple Sclerosis: Delayed disease onset, reduced disease severity, and improved short-term memory in EAE mice [] * Amyotrophic Lateral Sclerosis: Increased microtubule acetylation in the spinal cord, reduced lower motor neuron degeneration, and ameliorated peripheral nerve axon degeneration in mSOD1G93A mice []. In FUS mice, it restored metabolic alterations in the spinal cord []. * Krabbe Disease: Corrected low acetylated tubulin levels, reversed myelinated axon loss, delayed axonal degeneration, and improved neuronal defects in Twitcher mice [].
A: While the provided information doesn't directly compare this compound with other HDAC inhibitors, it highlights its selectivity for HDAC6, which may contribute to a potentially improved safety profile compared to pan-HDAC inhibitors [, , , ]. Studies suggest that targeting specific HDAC isoforms like HDAC6 might offer therapeutic benefits with potentially fewer adverse effects [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol](/img/structure/B605089.png)
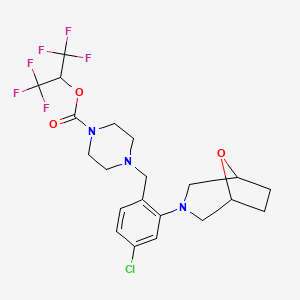
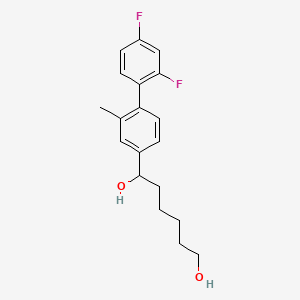
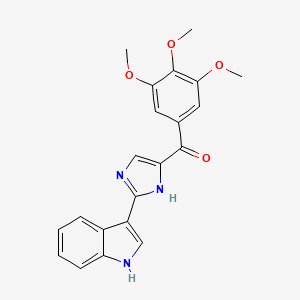
![N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate](/img/structure/B605098.png)
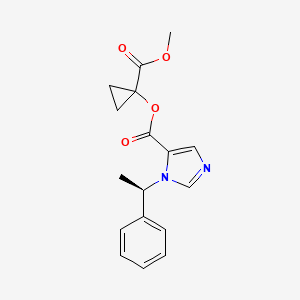
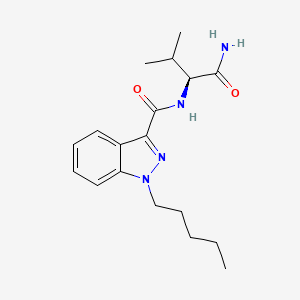
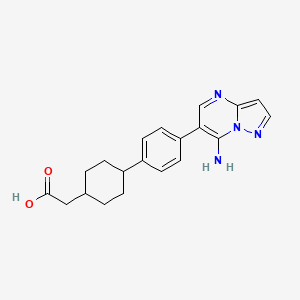
![Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-](/img/structure/B605104.png)
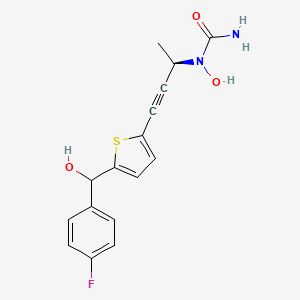
![(E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one;dihydrate](/img/structure/B605110.png)
